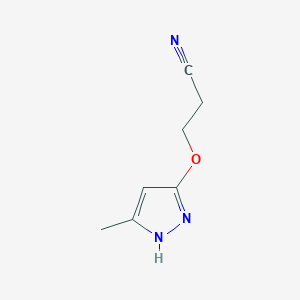

3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(5-methyl-1H-pyrazol-3-yl)oxy]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-6-5-7(10-9-6)11-4-2-3-8/h5H,2,4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTCUOWOQPRZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)OCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile: A Comprehensive Analytical Guide

Executive Summary

The compound 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile is a highly versatile heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics, including JAK kinase inhibitors and novel antiviral agents [1]. Structurally, it consists of a pyrazole core bearing a methyl group at position 3 and an oxypropanenitrile moiety at position 5.

The structural elucidation of this molecule presents specific analytical challenges, primarily distinguishing the regiochemistry of the ether linkage from potential N-alkylated isomers, and managing the dynamic spectral effects of pyrazole tautomerism. This whitepaper details a systematic, self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) to unambiguously confirm its structure.

Structural Overview & Tautomeric Considerations

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry. A defining characteristic of 1H-pyrazoles is their annular tautomerism [2]. For the 3-methyl-5-oxy substituted pyrazole, the dynamic equilibrium between the 3-methyl-1H-pyrazol-5-yl and 5-methyl-1H-pyrazol-3-yl forms is highly dependent on the solvent environment.

Causality of Solvent Selection: In solution NMR, rapid proton exchange between N1 and N2 often leads to signal averaging and line broadening, obscuring critical coupling information. The causality behind selecting DMSO-

-

Its polar, hydrogen-bonding nature slows down the proton exchange sufficiently to observe the distinct N-H proton.

-

It provides a consistent chemical environment that stabilizes the major tautomer, thereby aiding in precise, reproducible chemical shift assignments [3].

Analytical Workflow Strategy

The following workflow illustrates the logical progression of the structural elucidation process, moving from bulk molecular characterization to precise atomic connectivity.

Analytical workflow for the structural elucidation of the pyrazole derivative.

High-Resolution Mass Spectrometry (HRMS)

HRMS establishes the exact molecular formula, serving as the foundational constraint for all subsequent spectroscopic assignments.

Causality of Ionization Mode: Electrospray Ionization in positive mode (ESI+) is chosen because the basic pyrazole nitrogen (pKa ~2.5) readily accepts a proton in the presence of acidic mobile phase modifiers (e.g., 0.1% formic acid).

-

Molecular Formula: C

H -

Theoretical Exact Mass: 151.0746 Da

-

Expected [M+H]

: 152.0824 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary challenge in this elucidation is confirming the regioselectivity of the propanenitrile attachment. The precursor, 3-methyl-1H-pyrazol-5-ol, acts as an ambident nucleophile and can undergo alkylation at N1, N2, or the exocyclic oxygen [4].

Causality of 2D NMR Selection: While 1D

Quantitative NMR Data Summary

| Position | HMBC Correlations (H to C) | ||

| 1 (NH) | 11.80, br s, 1H | - | - |

| 3 (C) | - | 140.0 | - |

| 4 (CH) | 5.60, s, 1H | 89.0 | C-3, C-5 |

| 5 (C) | - | 161.0 | - |

| 3-CH | 2.15, s, 3H | 11.0 | C-3, C-4 |

| O-CH | 4.25, t, J=6.5, 2H | 63.5 | C-5, C-CH |

| CH | 2.95, t, J=6.5, 2H | 18.5 | C-OCH |

| CN | - | 119.0 | - |

HMBC Connectivity Map

HMBC correlation map proving the O-alkylation regiochemistry at C-5.

Vibrational Spectroscopy (FT-IR)

While NMR provides atomic connectivity, FT-IR orthogonally validates the presence of specific functional groups.

Causality of FT-IR Integration: The causality behind employing FT-IR lies in the behavior of the nitrile (-C

-

N-H stretch: ~3200 cm

(broadened by intermolecular H-bonding). -

C

N stretch: ~2250 cm -

C=N / C=C stretches: ~1550-1600 cm

. -

C-O-C stretch: ~1250 cm

.

Experimental Protocols

Self-Validating HRMS Methodology

-

Sample Preparation: Dilute the purified analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water containing 0.1% Formic Acid.

-

Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer, ensuring a mass accuracy error of <2 ppm prior to sample injection.

-

Acquisition: Introduce the sample via direct infusion at a flow rate of 10 µL/min. Operate the source in ESI+ mode with a capillary voltage of 3.5 kV, fragmentor voltage at 135 V, and scan range from 50 to 500 m/z.

-

Self-Validation: The system is self-validating through the use of an internal lock mass (e.g., purine at m/z 121.0509) infused continuously during the run. This ensures that any instrumental TOF drift is corrected in real-time. Extract the ion chromatogram for 152.0824 ± 0.005 Da to confirm the target.

Self-Validating NMR Methodology

-

Sample Preparation: Dissolve 15 mg of the dried analyte in 0.6 mL of DMSO-

(100% atom D, containing 0.03% v/v Tetramethylsilane [TMS]) in a standard 5 mm NMR tube. -

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field onto the deuterium frequency of DMSO-

. Perform automated gradient shimming (Z1-Z5) and tune/match the probe to the -

Acquisition Parameters:

-

H NMR: 16 scans, 2-second relaxation delay (

-

C NMR: 1024 scans, 2-second relaxation delay,

-

2D HMBC: Optimized for long-range couplings (

= 8 Hz).

-

H NMR: 16 scans, 2-second relaxation delay (

-

Self-Validation & Processing: Fourier transform, phase correct, and baseline correct the spectra. The protocol is self-validating: the observation of the residual solvent peak (DMSO-

quintet at

References

- Naphthyridine compounds as jak kinase inhibitors - WO2016191524A1. Google Patents.

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. URL:[Link]

-

One-pot efficient pseudo-five-components synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) at room temperature assisted by K2CO3. ResearchGate. URL:[Link]

3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile: Physicochemical Profiling, Regioselective Synthesis, and Applications in Drug Discovery

Executive Summary

In modern drug discovery and agrochemical development, bifunctional heterocycles serve as critical building blocks for assembling complex molecular architectures. 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile is a highly versatile, privileged scaffold that combines an aromatic pyrazole core with a reactive oxypropanenitrile moiety. This technical guide provides an in-depth analysis of its physicochemical properties, resolves the historical challenges of pyrazolone regioselectivity, and establishes a self-validating synthetic protocol for its preparation.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing on the causality behind experimental design to ensure reproducible, high-yield synthesis for downstream applications such as PROTAC linkers and kinase inhibitors.

Physicochemical Profiling & Tautomeric Dynamics

The physical and chemical behavior of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile is fundamentally dictated by the O-alkylation of its precursor, 3-methyl-1H-pyrazol-5-ol. The precursor exists in a dynamic tautomeric equilibrium (OH, NH, and CH forms)[1]. By selectively alkylating the oxygen atom, the molecule is locked into the aromatic

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Exact Mass | 151.07456 Da |

| Hydrogen Bond Donors | 1 (Pyrazole NH) |

| Hydrogen Bond Acceptors | 3 (Nitrile N, Pyrazole N, Ether O) |

| Topological Polar Surface Area (TPSA) | ~ 63.6 Ų |

| Predicted LogP | 0.8 – 1.2 |

Mechanistic Pathways & Regioselectivity

The primary obstacle in synthesizing 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile is the ambident nucleophilicity of the pyrazolone core[1]. The nitrogen (N1/N2), oxygen (O), and carbon (C4) atoms can all act as nucleophilic centers.

The Failure of Standard Alkylation: When utilizing standard alkylation conditions (e.g., reacting 3-methyl-1H-pyrazol-5-ol with 3-bromopropanenitrile and K₂CO₃), the reaction typically yields an intractable mixture[2]. Because alkyl halides are "soft" electrophiles, they preferentially attack the "softer" nitrogen or C4 centers of the pyrazolone, leading to N-alkylation (major) and C4-alkylation (minor)[2].

The Mitsunobu Solution: To achieve exclusive O-alkylation, we must invert the electrophilic paradigm. The utilizes 3-hydroxypropanenitrile activated by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD)[3]. The formation of the phosphonium intermediate creates a "hard" electrophilic carbon. According to Hard-Soft Acid-Base (HSAB) theory, the hardest nucleophilic center of the pyrazolone—the oxygen atom—will preferentially attack this hard electrophile[4]. This causality guarantees exclusive regioselectivity.

Figure 1: Regioselectivity of pyrazolone alkylation comparing standard vs. Mitsunobu conditions.

Experimental Protocol: Regioselective Synthesis

This protocol is designed as a self-validating system . By carefully controlling the order of addition and temperature, we suppress the formation of unwanted hydrazine dicarboxylate byproducts and ensure maximum conversion to the O-alkylated target.

Reagents Required

-

3-Methyl-1H-pyrazol-5-ol (1.0 equiv)[5]

-

3-Hydroxypropanenitrile (1.1 equiv)

-

Triphenylphosphine (PPh₃) (1.2 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology

-

System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 3-methyl-1H-pyrazol-5-ol, 3-hydroxypropanenitrile, and PPh₃. Dissolve the mixture in anhydrous THF.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature is critical to control the highly exothermic formation of the betaine intermediate between PPh₃ and DIAD, preventing the thermal degradation of the reagents.

-

Betaine Formation & Activation: Add DIAD dropwise over 30 minutes via a syringe pump. Causality: Dropwise addition ensures that the concentration of the reactive betaine remains low, forcing it to react immediately with the alcohol rather than undergoing side reactions.

-

Nucleophilic Displacement: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the consumption of the pyrazolone via TLC (Eluent: EtOAc/Hexane 1:1).

-

Workup & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to separate the product from triphenylphosphine oxide (TPPO) and reduced DIAD.

Analytical Validation

To confirm exclusive O-alkylation, perform ¹H NMR analysis.

-

Success Indicator: The presence of a sharp singlet at ~5.5 ppm corresponds to the C4-H proton of the aromatic pyrazole ring, confirming the molecule is locked in the O-alkylated tautomer. Furthermore, the -O-CH₂- protons will appear as a distinct triplet at ~4.2 ppm.

-

Failure Indicator: If N-alkylation occurred, the C4 protons would typically appear further upfield, and the pyrazolone carbonyl (C=O) stretch would be visible in the IR spectrum at ~1700 cm⁻¹.

Applications in Drug Discovery

The true value of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile lies in the versatility of its terminal nitrile group. It acts as a synthetic handle that can be rapidly diversified into various pharmacophores or linker attachments.

Figure 2: Downstream functionalization of the propanenitrile moiety for drug discovery workflows.

-

Reduction to Primary Amines: Treatment with LiAlH₄ or catalytic hydrogenation yields 3-((3-methyl-1H-pyrazol-5-yl)oxy)propan-1-amine. This aliphatic amine is an ideal attachment point for synthesizing PROTAC linkers or coupling with kinase inhibitor core scaffolds.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile yields the corresponding propanoic acid derivative, setting the stage for standard amide coupling chemistry (e.g., HATU/DIPEA) with complex APIs.

-

Cycloaddition to Tetrazoles: Reaction with sodium azide (NaN₃) under acidic conditions yields a tetrazole ring, a well-known bioisostere for carboxylic acids used to enhance metabolic stability and receptor binding affinity.

References

-

Alkylation of Pyrazolones via the Mitsunobu Reaction. Holzer, W.; Seiringer, G. Heterocycles, 1997, 45(2), 309-314. Japan Science and Technology Agency (J-GLOBAL). URL:[Link]

-

Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Guranova, N. et al. Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

-

Mitsunobu and Related Reactions: Advances and Applications. Kumara Swamy, K. C., et al. Chemical Reviews, 2009, 109(6), 2551-2651. URL:[Link]

Sources

- 1. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Mitsunobu and Related Reactions: Advances and Applications [ouci.dntb.gov.ua]

- 4. Alkylation of Pyrazolones via the Mitsunobu Reaction. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. 3-Amino-1H-pyrazol-5(4H)-one [benchchem.com]

Retrosynthetic Analysis and Regioselective Synthesis of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug development. Pyrazole ethers, in particular, serve as privileged structures in medicinal chemistry due to their metabolic stability and diverse pharmacological profiles. This technical guide provides an in-depth retrosynthetic analysis and a self-validating experimental framework for the synthesis of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile . By dissecting the causality behind ambident nucleophilicity and regioselective alkylation, this document empowers researchers to overcome the thermodynamic challenges inherent in pyrazolone functionalization.

Retrosynthetic Disconnections & Strategic Planning

The target molecule, 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile, consists of a 3-methylpyrazole core linked via an ether bridge to a propanenitrile moiety. The structural simplicity belies a significant synthetic challenge: controlling the regioselectivity of the etherification.

We can systematically deconstruct the molecule through two primary disconnections:

-

C–O Ether Disconnection: Cleaving the ether bond reveals the immediate precursors: the ambident nucleophile 3-methyl-1H-pyrazol-5-ol (often referred to as 3-methyl-5-pyrazolone) and an electrophilic propanenitrile donor, such as 3-bromopropanenitrile [1]. Alternatively, an oxa-Michael addition utilizing acrylonitrile can be envisioned, though basic conditions often trigger competing N-cyanoethylation[2].

-

Pyrazole Ring Disconnection: The pyrazolone core is classically synthesized via the condensation of a

-keto ester (ethyl acetoacetate ) with hydrazine hydrate [3].

Retrosynthetic disconnections for 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile.

Mechanistic Causality: Overcoming Ambident Nucleophilicity

The critical bottleneck in this synthetic route is the functionalization of 3-methyl-1H-pyrazol-5-ol. This intermediate exists in a dynamic tautomeric equilibrium comprising three forms: the CH-form (C4 nucleophile), the OH-form (O5 nucleophile), and the NH-form (N1 nucleophile)[4].

The Causality of Reagent Selection

Standard basic conditions (e.g., NaOEt in ethanol) thermodynamically favor the alkylation of the most nucleophilic nitrogen atom (N-alkylation) or the soft carbon center (C-alkylation). To selectively drive the reaction toward O-alkylation , we must manipulate the reaction environment using Hard-Soft Acid-Base (HSAB) principles.

By employing a hard base such as Cesium Carbonate (

Tautomeric equilibrium of the pyrazolone core and resulting alkylation pathways.

Quantitative Data: Optimization of Alkylation Conditions

The table below summarizes the causality between base/solvent selection and the resulting regioselectivity during the alkylation of 3-methyl-1H-pyrazol-5-ol with 3-bromopropanenitrile.

| Entry | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Regioselectivity (O : N : C) |

| 1 | NaOEt | EtOH | 78 (Reflux) | 12 | 65 | 10 : 80 : 10 |

| 2 | K₂CO₃ | Acetone | 60 | 8 | 72 | 40 : 50 : 10 |

| 3 | K₂CO₃ | DMF | 60 | 6 | 78 | 60 : 35 : 5 |

| 4 | Cs₂CO₃ | DMF | 60 | 4 | 88 | 90 : 10 : 0 |

| 5 | NaOH / TBAB (PTC) | Toluene/H₂O | 80 | 5 | 82 | 85 : 15 : 0 |

Data Interpretation: Entry 4 demonstrates that the combination of

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of each transformation before proceeding to the next step.

Protocol A: Synthesis of the Pyrazole Core (3-Methyl-1H-pyrazol-5-ol)

Rationale: A highly atom-economical condensation reaction driven by the irreversible formation of the stable aromatic pyrazole ring[6].

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 equiv, 100 mmol) and absolute ethanol (50 mL).

-

Addition: Cool the mixture to 0 °C in an ice bath. Slowly add hydrazine hydrate (1.1 equiv, 110 mmol) dropwise over 15 minutes to control the exothermic condensation.

-

Cyclization: Remove the ice bath and heat the mixture to reflux (78 °C) for 2 hours.

-

Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting ethyl acetoacetate on a silica TLC plate (Eluent: 3:7 EtOAc/Hexane). The disappearance of the UV-inactive ester spot and the appearance of a highly polar, UV-active baseline spot confirms complete conversion.

-

Isolation: Cool the mixture to room temperature, then further to 4 °C. A white crystalline precipitate will form. Filter the solid under vacuum, wash with ice-cold ethanol (2 × 15 mL), and dry in vacuo.

Protocol B: Regioselective O-Alkylation (Target Molecule Synthesis)

Rationale: Utilizing

-

Deprotonation: In a 100 mL flask under a nitrogen atmosphere, dissolve 3-methyl-1H-pyrazol-5-ol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add

(1.5 equiv, 15 mmol) and stir at room temperature for 30 minutes. The solution may become slightly cloudy as the enolate forms. -

Alkylation: Add 3-bromopropanenitrile (1.1 equiv, 11 mmol) dropwise via syringe.

-

Heating: Warm the reaction mixture to 60 °C and stir for 4 hours.

-

Self-Validation Checkpoint 2 (TLC & Regioselectivity): Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The desired O-alkylated product is less polar and will exhibit a higher

value (~0.6) compared to the more polar N-alkylated byproduct (~0.3). If the lower spot dominates, the base/solvent system has been compromised by moisture. -

Workup: Cool to room temperature and quench by pouring into crushed ice (50 g). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to completely remove residual DMF, followed by brine. Dry over anhydrous

. -

Purification & Final Validation: Concentrate under reduced pressure and purify via flash column chromatography. NMR Validation: Confirm the regiochemistry via

NMR. The protons of the methylene group adjacent to the oxygen (

Self-validating experimental workflow for the synthesis of the target molecule.

References

- Title: 3-Amino-1H-pyrazol-5(4H)

- Source: benchchem.

- Title: Synthesis of 1,3-Dioxepine-Fused (Tricyclic)

- Source: google.

- Source: eurekaselect.

- Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)

Sources

- 1. US11090288B2 - Pyrazole derivatives and their uses thereof - Google Patents [patents.google.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 3-Amino-1H-pyrazol-5(4H)-one [benchchem.com]

- 4. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Pyrazole Nitrile Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its inherent physicochemical properties and synthetic tractability have led to the development of numerous clinically successful drugs across a wide range of therapeutic areas.[2][6][7] The strategic incorporation of a nitrile (-C≡N) functionality onto the pyrazole core further enhances its pharmacological potential, often leading to improved potency, selectivity, and pharmacokinetic profiles.[8][9][10] This technical guide provides a comprehensive overview of the known biological activities of pyrazole nitrile compounds, delving into their mechanisms of action, structure-activity relationships, and applications in drug discovery. We will explore key therapeutic areas where these compounds have shown significant promise, including inflammation, oncology, infectious diseases, and neurological disorders. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and biological evaluation of pyrazole nitrile derivatives, offering a practical resource for researchers in the field.

The Pyrazole Nitrile Moiety: A Synergy of Properties

The remarkable versatility of the pyrazole nitrile scaffold stems from the unique interplay between the pyrazole ring and the nitrile group.

1.1. The Pyrazole Core: A Foundation for Diverse Interactions

The pyrazole ring itself is a key contributor to the biological activity of these compounds.[1][4] Its aromatic nature allows for π-π stacking interactions with biological targets, while the two nitrogen atoms can act as both hydrogen bond donors and acceptors.[11] This dual functionality enables the pyrazole core to engage in a variety of non-covalent interactions within protein binding pockets, contributing to target affinity and specificity.[11]

1.2. The Nitrile Group: A Multifunctional Modulator

The introduction of a nitrile group imparts several advantageous properties to the pyrazole scaffold:[8][9][10]

-

Enhanced Binding Affinity: The nitrile group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, thereby strengthening the binding of the molecule to its target.[8]

-

Improved Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.[8]

-

Bioisosteric Replacement: The linear geometry and electronic properties of the nitrile group allow it to serve as a bioisostere for other functional groups, such as a carbonyl or a halogen atom. This enables fine-tuning of the molecule's properties to optimize its biological activity.[8]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group can significantly influence the electronic distribution within the pyrazole ring, impacting its pKa and overall polarity.[8] This can affect the compound's solubility, membrane permeability, and oral bioavailability.

Key Biological Activities and Mechanisms of Action

Pyrazole nitrile compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutics.

Anti-inflammatory Activity

A significant number of pyrazole derivatives, including the well-known drug celecoxib, exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[4][6][12] The nitrile functionality can play a crucial role in enhancing the selectivity and potency of these inhibitors.

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Pyrazole nitrile inhibitors bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins.

Caption: COX-2 inhibition by pyrazole nitrile compounds.

Anticancer Activity

The antiproliferative properties of pyrazole nitrile compounds have been extensively investigated, with several derivatives showing promising activity against various cancer cell lines.[6][13][14] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell growth, survival, and proliferation.

Mechanism of Action: Kinase Inhibition

Many pyrazole nitriles function as inhibitors of protein kinases, which are critical regulators of cellular signaling. For example, crizotinib is a pyrazole-containing drug that inhibits anaplastic lymphoma kinase (ALK) and ROS1, two kinases that are often dysregulated in certain types of cancer.[6] The nitrile group can contribute to the binding affinity and selectivity of these kinase inhibitors.

Caption: Kinase inhibition by pyrazole nitrile compounds.

Antimicrobial and Antiviral Activities

Pyrazole nitrile derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[1][15][16]

Mechanism of Action: Diverse Targets

The antimicrobial and antiviral mechanisms of pyrazole nitriles are varied and can involve the inhibition of essential microbial enzymes or interference with viral replication processes. For instance, some pyrazole derivatives have been shown to inhibit bacterial N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme crucial for bacterial cell wall synthesis.[17]

Neuroprotective Activity

Emerging research suggests that certain pyrazole nitrile compounds may possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases.[18]

Mechanism of Action: JNK3 Inhibition

One promising target for neuroprotection is c-Jun N-terminal kinase 3 (JNK3), a kinase that is predominantly expressed in the brain and plays a role in neuronal apoptosis.[18] Selective inhibitors of JNK3 based on the pyrazole nitrile scaffold have been developed and have shown potential in preclinical models of neurodegeneration.[18]

Synthesis and Experimental Protocols

The synthesis of pyrazole nitrile compounds can be achieved through various synthetic routes. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-keto nitrile with a hydrazine derivative.

General Synthesis of 3-Aryl-5-substituted-1H-pyrazole-4-carbonitriles

Caption: General synthetic scheme for pyrazole nitriles.

Step-by-Step Protocol:

-

Preparation of the β-Keto Nitrile: A substituted acetophenone is treated with a suitable base (e.g., sodium methoxide) and then reacted with a source of the nitrile group (e.g., ethyl cyanoformate) to yield the corresponding β-keto nitrile.

-

Cyclocondensation: The β-keto nitrile is then reacted with an aryl hydrazine in a suitable solvent (e.g., ethanol or acetic acid), often with heating, to afford the desired 3-aryl-5-substituted-1H-pyrazole-4-carbonitrile.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the pure pyrazole nitrile derivative.

In Vitro COX-2 Inhibition Assay

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid in an appropriate buffer.

-

Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test pyrazole nitrile compound for a specified period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Product Quantification: After a set time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Determination: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Quantitative Data Summary

The following table summarizes the in vitro biological activities of selected pyrazole nitrile compounds.

| Compound ID | Target | IC50 (µM) | Cell Line/Assay | Reference |

| Celecoxib | COX-2 | 0.04 | In vitro enzyme assay | [12] |

| Compound 7a | JNK3 | 0.635 | In vitro kinase assay | [18] |

| Compound 8a | JNK3 | 0.227 | In vitro kinase assay | [18] |

| Compound 7q (R-enantiomer) | DapE | 18.8 | In vitro enzyme assay | [17] |

| Compound 141a-d | COX-2 | - | Carrageenan-induced rat paw edema | [19] |

Conclusion and Future Perspectives

The pyrazole nitrile scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its remarkable versatility and favorable pharmacological properties have led to the discovery and development of numerous successful drugs. The continued exploration of this privileged scaffold, coupled with advances in rational drug design and synthetic methodologies, holds immense promise for the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. Future research in this area will likely focus on the development of novel pyrazole nitrile derivatives targeting emerging therapeutic areas, as well as the application of this scaffold in the design of multi-target ligands and targeted drug delivery systems.

References

- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2025, September 4). Vertex AI Search.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). PubMed Central.

- Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.). PubMed Central.

- Recent advances in the therapeutic applications of pyrazolines - ResearchGate. (n.d.).

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, June 26).

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Vertex AI Search.

- Recently reported biological activities of pyrazole compounds - PubMed. (2017, November 1). PubMed.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. (2021, August 10). PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI.

- Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central.

- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2019, December 19). Taylor & Francis Online.

- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen. (2016, June 30). IntechOpen.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- A Review on Pyrazole chemical entity and Biological Activity - ResearchGate. (2019, July 22).

- Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. (n.d.).

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (2023, April 25). Hilaris Publisher.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (n.d.). PubMed Central.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, January 1). RSC Medicinal Chemistry.

- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. (2011, October 6).

- Scheme 2. Reaction of pyrazole derivative 4 with nitrile compounds. - ResearchGate. (n.d.).

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.). RSC Publishing.

- Nitrile and amide integrated pyrazole based molecular hybrids: Synthesis, biological evaluation, and molecular docking studies | Request PDF - ResearchGate. (2025, November 3).

- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (2024, December 24). MDPI.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10). MDPI.

Sources

- 1. jchr.org [jchr.org]

- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 15. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 16. jocpr.com [jocpr.com]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

Foreword: The Enduring Versatility of the Pyrazolone Core

An In-Depth Technical Guide to 3-Methyl-1H-pyrazol-5-ol Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

As a Senior Application Scientist, one often encounters molecular scaffolds that are flashes in the pan—promising for a fleeting moment but ultimately limited in scope. The 3-methyl-1H-pyrazol-5-ol core, however, is a notable exception. First synthesized by Ludwig Knorr in 1883, this seemingly simple five-membered heterocycle has proven to be a remarkably enduring and versatile framework in medicinal chemistry and beyond.[1][2] Its derivatives form the basis of numerous pharmaceuticals, agrochemicals, and industrial products.[3]

The power of the pyrazolone ring lies in its unique electronic properties, its existence in multiple tautomeric forms, and the reactivity of its C4 position. This combination allows for a vast and accessible chemical space, enabling chemists to fine-tune molecular properties to achieve a desired biological effect. This guide is designed for researchers and drug development professionals, providing a deep dive into the synthesis, multifaceted applications, and critical structure-activity relationships (SAR) of these derivatives. We will not just list facts; we will explore the causality behind the chemistry and the biological outcomes, offering field-proven insights to guide future discovery.

Foundational Synthesis: Building the Pyrazolone Scaffold and Its Progeny

The utility of any chemical scaffold is directly proportional to the reliability and versatility of its synthetic routes. The 3-methyl-1H-pyrazol-5-ol core and its derivatives are accessible through robust and well-established chemical reactions.

Core Synthesis via Knorr Condensation

The most fundamental synthesis of the 3-methyl-1H-pyrazol-5-ol (also known as edaravone in its tautomeric form) is the Knorr pyrazolone synthesis. The causality here is a classic cyclocondensation reaction.

Mechanism Rationale: The reaction proceeds by the nucleophilic attack of the hydrazine nitrogen onto the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via attack of the second nitrogen onto the ketone carbonyl, and subsequent dehydration. The choice of ethanol as a solvent is typical for its ability to dissolve both reactants and facilitate the reaction without interfering.

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-5-ol [3][4][5]

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (0.1 mol) in absolute ethanol (50 mL).

-

Reagent Addition: To this solution, add hydrazine hydrate (0.1 mol) dropwise while stirring. An exothermic reaction may be observed; maintain the temperature below 60°C if necessary.

-

Reaction: After the addition is complete, reflux the mixture for 1-2 hours.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. A white crystalline solid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product can be further purified by recrystallization from ethanol to yield 3-methyl-1H-pyrazol-5-ol.

Key Derivative Syntheses: Expanding Chemical Diversity

The true power of the pyrazolone core is realized through derivatization, primarily at the C4 position, which possesses an active methylene group.

This is a cornerstone reaction for creating 4-arylmethylene derivatives. The reaction is typically base-catalyzed (e.g., with piperidine), which deprotonates the active methylene group at C4, forming a nucleophilic carbanion that attacks the aldehyde carbonyl.[5][6]

Experimental Protocol: Synthesis of 4-Arylmethylene-3-methyl-1H-pyrazol-5-one Derivatives [5]

-

Setup: To a solution of 3-methyl-1H-pyrazol-5-ol (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in absolute ethanol or dioxane (25 mL), add a few drops of piperidine.

-

Reaction: Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, the product often precipitates. If not, the mixture can be poured into crushed ice.

-

Purification: The resulting solid is collected by filtration, dried, and recrystallized from a suitable solvent like ethanol.

For creating 4,4'-(arylmethylene)bis(pyrazol-5-ols), a pseudo-three-component, one-pot reaction is highly efficient. This involves the reaction of two equivalents of the pyrazolone with one equivalent of an aromatic aldehyde.[7] The mechanism involves an initial Knoevenagel condensation to form the arylmethylene intermediate, which then undergoes a Michael addition with a second molecule of the pyrazolone.

Experimental Protocol: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) [7]

-

Setup: In a flask, stir a mixture of 3-methyl-1-phenyl-pyrazol-5-one (2 mmol), an aromatic aldehyde (1 mmol), and sodium acetate (as a catalyst) in an appropriate solvent at room temperature.

-

Reaction: Allow the reaction to stir for several hours until completion (monitored by TLC).

-

Isolation: The product often precipitates directly from the reaction mixture in high purity.

-

Purification: Collect the solid by simple filtration and wash with the solvent to remove any unreacted starting materials.

// Nodes EAA [label="Ethyl Acetoacetate\n+ Hydrazine Hydrate", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; PZ_Core [label="3-Methyl-1H-pyrazol-5-ol\n(Core Scaffold)", fillcolor="#FBBC05", fontcolor="#202124", color="#34A853"]; Aldehyde [label="Aromatic Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Arylmethylene [label="4-Arylmethylene\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; BisPZ [label="4,4'-(Arylmethylene)bis\n(pyrazol-5-ols)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Fused [label="Fused Pyrazole\nRing Systems", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

// Edges EAA -> PZ_Core [label="Knorr Condensation", color="#34A853"]; PZ_Core -> Arylmethylene [label="Knoevenagel\nCondensation", color="#4285F4"]; Aldehyde -> Arylmethylene [color="#4285F4"]; Arylmethylene -> BisPZ [label="Michael Addition\n(with another PZ_Core)", color="#4285F4"]; Arylmethylene -> Fused [label="+ Hydrazine", color="#4285F4"]; } dot Caption: Key synthetic routes to 3-methyl-1H-pyrazol-5-ol derivatives.

The Heart of Reactivity: Tautomerism

Understanding the tautomeric nature of the pyrazolone ring is non-negotiable for any scientist working with these compounds. It dictates the molecule's reactivity, hydrogen bonding capability, and ultimately, its interaction with biological targets. 3-Methyl-1H-pyrazol-5-ol exists in three main tautomeric forms: the CH, OH, and NH forms. The equilibrium between these forms is influenced by the solvent, pH, and the nature of substituents. This dynamic nature is precisely why it is such a privileged scaffold.

// Nodes with simplified labels for clarity CH_Form [label="CH-form\n(Pyrazolin-5-one)"]; OH_Form [label="OH-form\n(Pyrazol-5-ol)"]; NH_Form [label="NH-form\n(Pyrazolin-5-one)"];

// Edges representing equilibrium CH_Form -> OH_Form; OH_Form -> NH_Form; NH_Form -> CH_Form [constraint=false]; } dot Caption: Tautomeric equilibrium in the 3-methyl-pyrazol-5-ol system.

A Spectrum of Biological and Pharmacological Activities

The derivatization of the 3-methyl-1H-pyrazol-5-ol core has yielded compounds with a vast array of biological activities. The following sections detail the most significant of these, supported by quantitative data.

Anti-inflammatory and Analgesic Activity

Historically, pyrazolone derivatives like antipyrine and aminophenazone were among the first synthetic non-steroidal anti-inflammatory drugs (NSAIDs).[1][8][9] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[10] Modern research continues to explore this activity, aiming for improved potency and reduced side effects.[8][11][12]

| Compound ID | Modification | Anti-inflammatory Activity (% Inhibition) | Reference |

| 6b | 1-Benzenesulfonamide, 4-bromo | 87.35% | [8] |

| 9b | 1-Benzenesulfonamide, 4-ethoxycarbonyl | 86.67% | [8] |

| Phenylbutazone | (Reference Drug) | 70.56% | [8] |

| Compound 4 | 4-(4-nitrophenyl)methyl-hydrazinecarboxamide | 78.04% | [13] |

| Diclofenac | (Reference Drug) | 82.31% | [13] |

Table 1: Comparative anti-inflammatory activity of selected 3-methyl-1H-pyrazol-5-ol derivatives in the carrageenan-induced rat paw edema model.

Anticancer Activity

This is arguably the most intensely researched application for novel pyrazolone derivatives.[2] Their anticancer effects are often mediated through the inhibition of various protein kinases (such as EGFR and VEGFR) that are crucial for tumor growth and survival, as well as through the induction of apoptosis.[2][14][15]

The structure-activity relationship is particularly pronounced here. For instance, in a series of 4,4'-(arylmethylene)bis(pyrazol-5-ols), derivatives with hydroxyl and methoxy groups on the aryl ring showed enhanced cytotoxicity.[7] Compound 3i from this series, featuring a 2,4-dihydroxyphenyl moiety, was particularly potent.[7]

| Compound ID | Target Cell Line | IC50 (μM) | Proposed Mechanism | Reference |

| 3i | RKO (Colon Carcinoma) | 9.9 ± 1.1 | p53-mediated apoptosis | [7] |

| 2a | HepG2 (Liver) | 38.62 | Cytotoxic | [5] |

| 3a | HepG2 (Liver) | 36.14 | Cytotoxic | [5] |

| Doxorubicin | (Reference Drug) | 4.88 | Cytotoxic | [5] |

| Compound 24 | A549 (Lung Cancer) | 8.21 | EGFR inhibitor | [14] |

Table 2: In vitro anticancer activity of selected 3-methyl-1H-pyrazol-5-ol derivatives.

// Nodes Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Pyrazolone [label="Pyrazolone\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#34A853"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Signaling [label="Downstream\nSignaling Cascade", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Block [label="X", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335", fontsize=20];

// Edges Receptor -> Signaling [label="Phosphorylation", color="#34A853"]; Signaling -> Proliferation [label="Activation", color="#34A853"]; ATP -> Receptor [color="#34A853"]; Pyrazolone -> Receptor [label="Competitive\nBinding", color="#EA4335", style=dashed]; Pyrazolone -> Block [arrowhead=none, color="#EA4335"]; Block -> Receptor [label="Inhibition", color="#EA4335"]; } dot Caption: Mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for new chemical entities with antibacterial and antifungal properties. Pyrazolone derivatives have shown considerable promise in this area.[3][4][6][16][17] The antimicrobial potency is highly dependent on the substitutions made to the core structure.

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |

| 3 | >100 | 0.25 | >100 | [13] |

| 4 | 0.25 | >100 | >100 | [13] |

| 2 | >100 | >100 | 1.0 | [13] |

| Ciprofloxacin | (Reference) | 0.004 | N/A | [13] |

| Clotrimazole | N/A | N/A | 0.5 | [13] |

| 4a | 4 | 8 | 16 | [6] |

Table 3: Minimum Inhibitory Concentration (MIC) of selected pyrazolone derivatives against representative microbes.

Antioxidant and Neuroprotective Activities

More recently, pyrazolone derivatives have been investigated for their ability to scavenge free radicals, a property underlying their potential use in conditions associated with oxidative stress, such as neurodegenerative diseases and ischemic stroke.[18] The drug edaravone, a pyrazolone itself, is used clinically as a free radical scavenger.[19] Studies have shown that certain derivatives possess excellent antioxidant capacity, sometimes exceeding that of standard antioxidants like ascorbic acid.[7] This activity is often linked to the ability of the phenolic hydroxyl groups (either on the pyrazolone ring in its OH-tautomer or on substituents) to donate a hydrogen atom to neutralize radicals.

| Compound ID | DPPH Scavenging IC50 (μM) | Reference |

| 3i | 6.2 ± 0.6 | [7] |

| 3h | 10.1 ± 0.9 | [7] |

| Ascorbic Acid | (Reference) | 27.2 ± 1.8 |

| Y12 | Exceptional Activity (Qualitative) | [18] |

Table 4: Antioxidant activity of selected pyrazolone derivatives.

Conclusion and Future Outlook

The 3-methyl-1H-pyrazol-5-ol scaffold is a testament to the power of a well-designed heterocyclic core. Its synthetic accessibility, coupled with its unique electronic and tautomeric properties, provides a robust platform for the development of novel therapeutic agents. The extensive research into its derivatives has yielded potent anti-inflammatory, anticancer, antimicrobial, and antioxidant compounds.

The path forward is clear and exciting. Future research should focus on:

-

Multi-Target Agents: Designing single molecules that can modulate multiple biological targets, such as dual COX/kinase inhibitors for cancer therapy.

-

Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or kinase mutants to reduce off-target effects and toxicity.

-

Exploring New Biological Space: Investigating pyrazolone derivatives against other therapeutic targets, such as viral enzymes or proteins involved in metabolic disorders.

By leveraging the foundational knowledge outlined in this guide and employing rational, structure-based design principles, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. Oriental Journal of Chemistry. Available at: [Link]

- YOSHIDA TOMOHIRO ET AL: "Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): A highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes", BIOORGANIC & MEDICINAL CHEMISTRY, vol. 20, no. 19, 17 August 2012 (2012-08-17).

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Molecular and Chemical Sciences. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [Link]

-

Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Current status of pyrazole and its biological activities. Archives of Applied Science Research. Available at: [Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

(PDF) Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Available at: [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel 3-Methyl Pyrazol-5-One Derivatives as Potential Antimicrobial Agents. American Journal of Pharmacy & Health Research. Available at: [Link]

-

Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

(PDF) Synthesis and study of analgesic, anti-inflammatory activities of 3-methyl-5-pyrazolone derivatives. ResearchGate. Available at: [Link]

-

Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. RSC Advances. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Drug Development and Research. Available at: [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals. Available at: [Link]

-

Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. European Journal of Medicinal Chemistry. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

Pyrazolone – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science. Available at: [Link]

-

Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. Available at: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

-

Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]

-

Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. RSC Advances. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Sci. Pharm.. Available at: [Link]

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. news-medical.net [news-medical.net]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. ajphr.com [ajphr.com]

- 18. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Laboratory Safety

In the landscape of novel chemical entities, the responsibility of ensuring a safe laboratory environment rests heavily on the shoulders of the researchers who handle them. For compounds like 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile, where comprehensive safety data may not be readily available, a proactive and cautious approach is not just recommended, but imperative. This guide is structured to provide a robust framework for the safe handling, storage, and disposal of this compound, drawing upon established safety protocols for structurally related pyrazole and nitrile-containing molecules. The absence of specific toxicological data for this compound necessitates that it be treated as potentially hazardous.

Section 1: Compound Identification and Inferred Hazard Analysis

1.1. Chemical Identity

| Identifier | Value |

| Chemical Name | 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile |

| CAS Number | 112484-89-6[1] |

| Molecular Formula | C7H9N3O |

| Molecular Weight | 151.17 g/mol |

| Chemical Structure | (A visual representation of the chemical structure would be placed here in a formal document) |

1.2. Inferred Hazard Identification

Due to the absence of a specific Safety Data Sheet (SDS) for 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile, the following hazard classifications are inferred from structurally similar pyrazole and nitrile compounds.[2][3][4][5][6][7][8]

-

Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on data for related compounds.[2][3][4]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4][5][8]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[3][4][5][8][9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][8]

1.3. Postulated GHS Label Elements

Based on the inferred hazards, the following GHS pictograms and signal words should be considered:

| Pictogram | Hazard Class |

| Acute Toxicity (Harmful), Skin Irritant, Eye Irritant, Respiratory Irritant | |

| Signal Word: | Warning |

Hazard Statements (Postulated):

-

H312: Harmful in contact with skin.[2]

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

A systematic workflow is critical to minimize the risk of exposure and contamination.

2.1. Engineering Controls

All handling of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile should be performed within a certified chemical fume hood or a suitable containment enclosure.[10] An eyewash station and safety shower must be readily accessible.[11]

2.2. Personal Protective Equipment (PPE) Regimen

A comprehensive PPE regimen is mandatory to prevent skin, eye, and respiratory exposure.

| PPE Component | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile gloves.[10] | Provides a primary and secondary barrier against contamination. Nitrile offers good chemical resistance. |

| Eye Protection | Chemical splash goggles or a full-face shield.[3][9][10] | Protects against splashes and aerosols. A face shield offers broader protection. |

| Skin and Body Protection | A disposable, solid-front, back-closing lab coat.[12] | Prevents contamination of personal clothing and skin. The disposable nature eliminates the need for laundering contaminated apparel. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders or if there is a risk of aerosol generation.[10] |

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile.

Section 3: Emergency Procedures and First Aid

3.1. In Case of Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12][13] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][12][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9][12][13] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9][12][13] |

3.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][14]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[12][14]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

Section 4: Storage and Disposal

4.1. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

-

Some vendors recommend cold-chain transportation, suggesting that refrigerated storage may be optimal for long-term stability.[1]

4.2. Disposal

The disposal of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile and any contaminated materials must be treated as hazardous waste.

Disposal Protocol

Caption: Protocol for the safe disposal of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile waste.

Section 5: Physical and Chemical Properties (Inferred)

While specific data for 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile is not available, the properties of related compounds suggest it is likely a solid at room temperature.[6][15][16] Further characterization is required to determine its precise physical and chemical properties.

References

- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET: 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

- PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information.

- pH Treat. (2021, May 18).

- (2010, April 3).

- Innovative Manufacturing. (2012, June 24).

- Angene Chemical. (2024, September 19). Safety Data Sheet: 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.

- (n.d.).

- BASF. (2026, March 6).

- BLDpharm. (n.d.). 112484-89-6|3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile.

- ChemScene. (2025, December 8).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Methyl-1H-pyrazole-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 3-Methyl-1H-pyrazol-5-amine AldrichCPR.

- Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

- MilliporeSigma. (2026, January 6).

- PubChem. (n.d.). 3-Methyl-3-pyrazolin-5-one. National Center for Biotechnology Information.

- MilliporeSigma. (2025, November 6).

- KISHIDA CHEMICAL CO., LTD. (2023, December 21).

- Angene Chemical. (2025, April 5).

- LGC Standards. (2018, October 23).

-

Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 29-40. [Link]

- TargetMol. (2026, February 20).

- Sigma-Aldrich. (n.d.). 3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE AldrichCPR.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Dube, P. N., Bule, S. S., Ushir, Y. V., Kumbhare, M. R., & Dighe, P. R. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070–1076.

- ХИММЕД. (n.d.). 3-[(3-Methyl-1H-pyrazol-5-yl)oxy]propanenitrile.

Sources

- 1. 112484-89-6|3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile|BLD Pharm [bldpharm.com]

- 2. 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. download.basf.com [download.basf.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Methyl-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. innovativemfg.ca [innovativemfg.ca]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

- 13. images.thdstatic.com [images.thdstatic.com]

- 14. jwpharmlab.com [jwpharmlab.com]

- 15. kishida.co.jp [kishida.co.jp]

- 16. targetmol.com [targetmol.com]

Navigating the Research Landscape of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile: A Technical Guide for Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of contemporary pharmaceuticals.[1] Its remarkable structural versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[1] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities that underscore their therapeutic significance.[1] Researchers continue to explore the vast chemical space occupied by pyrazole-containing molecules, aiming to unlock novel therapeutic agents for a myriad of diseases, including cancer and inflammatory conditions. This guide provides an in-depth technical overview of a specific pyrazole derivative, 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile, for researchers, scientists, and professionals engaged in the intricate process of drug development.

Compound Profile: 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile

Chemical Structure:

A schematic of the chemical structure.

This molecule incorporates the core 3-methyl-1H-pyrazol-5-yl moiety, which is further functionalized with a propanenitrile group via an ether linkage. This combination of a proven pharmacophore and a reactive nitrile group suggests its potential as a versatile building block or intermediate in the synthesis of more complex drug candidates.

Commercial Availability and Sourcing

For researchers embarking on projects involving this compound, securing a reliable supply of high-purity material is a critical first step. 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile is available from several specialized chemical suppliers.

| Supplier | CAS Number | Notes |

| BLDpharm | 112484-89-6 | Available for online orders; may require cold-chain transportation.[2] |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to confirm the identity and purity of the compound before its use in any experimental work.

Physicochemical Properties and Safety Considerations

Inferred Physicochemical Properties:

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C7H9N3O | Deduced from chemical structure. |

| Molecular Weight | 151.17 g/mol | Calculated from molecular formula. |

| Physical Form | Likely a solid at room temperature. | Based on related pyrazole derivatives. |

| Solubility | Expected to have some solubility in polar organic solvents. | General characteristic of similar heterocyclic compounds. |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | Standard practice for laboratory chemicals. |

Safety and Handling:

As a precautionary measure, this compound should be handled in accordance with good industrial hygiene and safety practices.[2] Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Work should be conducted in a well-ventilated area or a fume hood to prevent inhalation of any potential dust or vapors.

Proposed Synthetic Pathway

The synthesis of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile can be logically envisioned through the reaction of a key pyrazole intermediate, 3-methyl-1H-pyrazol-5-ol, with acrylonitrile. This proposed pathway leverages well-established chemical transformations.

Experimental Protocol:

-

Synthesis of 3-Methyl-1H-pyrazol-5-ol: This crucial precursor can be synthesized via the cyclization of ethyl acetoacetate with hydrazine hydrate.[3]

-

Cyanoethylation of 3-Methyl-1H-pyrazol-5-ol: The target molecule is then likely synthesized through a Michael addition reaction. 3-Methyl-1H-pyrazol-5-ol would be reacted with acrylonitrile in the presence of a suitable base catalyst.

A plausible synthetic workflow.

Potential Applications in Drug Discovery and Development

The structural features of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile suggest several avenues for its application in medicinal chemistry research.

As a Versatile Intermediate:

The nitrile group is a highly valuable functional group in organic synthesis. It can be readily transformed into other functionalities such as amines, carboxylic acids, and tetrazoles, which are commonly found in bioactive molecules. This makes the title compound an attractive starting material for the synthesis of a library of novel pyrazole derivatives for high-throughput screening.

As a Potential Pharmacophore:

The pyrazole ring itself is a well-established pharmacophore with a wide range of biological activities.[1] The specific substitution pattern of this compound could be explored for its own intrinsic biological activity. Given the prevalence of pyrazole derivatives in oncology and inflammation research, these would be logical starting points for investigation.[4]

Conclusion and Future Outlook

3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile represents a promising, albeit currently under-characterized, molecule for the drug discovery and development community. Its commercial availability provides a practical starting point for researchers to explore its synthetic utility and potential biological activities. The insights provided in this guide, based on the established chemistry and pharmacology of related pyrazole compounds, offer a solid foundation for initiating research programs centered around this intriguing molecule. As with any novel compound, thorough analytical characterization and careful experimental design will be paramount to unlocking its full potential in the quest for new and effective therapeutics.

References

- Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

NIST. 1H-Pyrazole, 3-methyl-. [Link]

-

SpringerLink. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [Link]

-

NIH. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

EPA. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester). [Link]

-

ChemSrc. 3-methyl-1H-pyrazol-5-ol | CAS#:132712-71-1. [Link]

-

ECHA. Substance Information - 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. [Link]

-

MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

-

NIH. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [Link]

-

OSTI.gov. RSC Medicinal Chemistry. [Link]

Sources

A Technical Guide to Determining the Solubility Profile of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile

Abstract

Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive, technically-grounded framework for determining the solubility profile of the novel chemical entity, 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile. While specific solubility data for this compound is not publicly available, this document outlines the fundamental principles, experimental designs, and analytical methodologies required to generate a robust and reliable solubility profile. We present gold-standard protocols for both thermodynamic and kinetic solubility assessments, complete with detailed procedural steps and the scientific rationale underpinning each stage. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of a compound's physicochemical properties.

Introduction: The Critical Role of Solubility

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter.[3] Poor aqueous solubility is a leading cause of suboptimal drug absorption and erratic bioavailability, which can ultimately lead to the failure of otherwise promising drug candidates.[4] Therefore, a thorough characterization of a compound's solubility across a range of relevant solvents and conditions is not merely a perfunctory step but a critical component of early-stage drug discovery and development.[3][5]

This guide focuses on establishing a robust methodology for characterizing the solubility of 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile . By understanding its solubility profile, researchers can make informed decisions regarding formulation strategies, predict its in vivo behavior, and ultimately de-risk its progression through the development pipeline.

Theoretical Foundations of Solubility

The extent to which a solute dissolves in a solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[6][7] A more nuanced understanding requires consideration of several key factors:

-